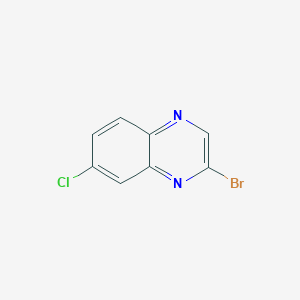

2-Bromo-7-chloroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXDKBKBNHCTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733763 | |

| Record name | 2-Bromo-7-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89891-64-5 | |

| Record name | 2-Bromo-7-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Quinoxaline Derivatives

2-Bromo-7-chloroquinoxaline belongs to the larger family of quinoxalines, which are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. ijpsjournal.com The defining characteristic of this compound is the presence of two different halogen atoms, bromine and chlorine, at specific positions on the quinoxaline (B1680401) scaffold. This di-halogenation is a key feature that influences its chemical reactivity and potential applications.

Halogenated quinoxaline derivatives are a significant subclass of quinoxalines studied in various research domains. The introduction of halogen atoms to the quinoxaline core can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile. nih.govfrontiersin.org These modifications, in turn, can enhance the biological activity or material properties of the resulting compound. For instance, the presence of a halogen at the 7-position of the quinoxaline ring has been identified as critical for certain biological activities. mdpi.com

The specific placement of bromine at the 2-position and chlorine at the 7-position in this compound provides a unique platform for synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds allows for selective chemical transformations, enabling the synthesis of a diverse array of more complex molecules. This makes it a valuable intermediate in the construction of targeted compounds for research purposes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| CAS Number | 89891-64-5 |

| Appearance | Yellow crystalline solid |

| Boiling Point | 312.062°C at 760 mmHg |

| Flash Point | 142.53°C |

| Density | 1.763 g/cm³ |

| LogP | 3.04570 |

Data sourced from multiple chemical suppliers and databases. guidechem.comalfa-chemistry.com

Significance of Quinoxaline Scaffolds in Organic and Medicinal Chemistry Research

Established Synthetic Pathways to Halogenated Quinoxalines

The traditional methods for synthesizing quinoxalines have proven robust and versatile, allowing for the introduction of various substituents, including halogens, onto the heterocyclic framework. These pathways are characterized by their reliability and broad applicability.

The most fundamental and widely utilized method for quinoxaline synthesis is the condensation of an o-phenylenediamine with an α-dicarbonyl compound. researchgate.net This reaction is a type of cyclocondensation that forms the pyrazine (B50134) ring fused to the benzene (B151609) ring. For a compound like 2-Bromo-7-chloroquinoxaline, this would typically involve the reaction of 4-chloro-o-phenylenediamine with a bromo-substituted α-dicarbonyl species. sigmaaldrich.commdpi.com

The reaction is often catalyzed by acids and can be performed in various solvents, including ethanol (B145695) or acetic acid. chemrxiv.orgresearchgate.net Numerous catalysts have been developed to improve the efficiency, yield, and reaction conditions of this condensation. For instance, catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), copper sulphate pentahydrate (CuSO₄·5H₂O), and various solid acids have been successfully employed. Current time information in Pasuruan, ID.chemrxiv.orgacs.org The reaction of 4-bromo-1,2-phenylenediamine with diethyl 2-oxomalonate in ethanol, catalyzed by citric acid, yields a mixture of ethyl 6-bromo- and 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylates, demonstrating the formation of halogenated quinoxalinone precursors through this condensation method. calpaclab.com

Table 1: Catalytic Systems for Quinoxaline Synthesis via Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

| Catalyst | Reactants | Solvent/Condition | Key Findings | Reference |

|---|---|---|---|---|

| Phenol (20 mol%) | Aromatic o-diamines and α-diketones | Ethanol:Water (7:3), Room Temp. | Provides high to excellent yields in short reaction times; considered a green and efficient procedure. | chemrxiv.org |

| Camphorsulfonic acid (CSA) (20 mol%) | 1,2-diamines and 1,2-dicarbonyl compounds | Ethanol, Room Temp. | Metal-free, recyclable organocatalyst providing excellent yields under ambient conditions. | |

| p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%) | 1,2-diamines and 1,2-dicarbonyl compounds | Water, Room Temp. | Acts as an efficient Brønsted acid-surfactant-combined catalyst in water. | calpaclab.com |

| Ammonium heptamolybdate tetrahydrate | Aryl-1,2-diamines and 1,2-diketones | EtOH/H₂O (3/1), Room Temp. | Mild, efficient, and reusable catalyst system. | e-bookshelf.de |

| Niobium pentachloride (NbCl₅) (5 mol%) | 1,2-diamines and 1,2-dicarbonyls or α-hydroxy ketones | Acetonitrile (B52724), Room Temp. | Highly efficient catalyst for excellent yields in short reaction times under mild conditions. | sapub.org |

An alternative to using α-dicarbonyl compounds involves the reaction of o-phenylenediamines with α-halocarbonyl compounds, such as α-bromoketones. Current time information in Pasuruan, ID.patsnap.com This method proceeds through a condensation-oxidation sequence. For example, the reaction of an o-phenylenediamine derivative with a phenacyl bromide in the presence of a catalyst like pyridine (B92270) can produce 2-substituted quinoxalines. Current time information in Pasuruan, ID. This approach is particularly relevant for synthesizing asymmetrically substituted quinoxalines. The synthesis of 2-substituted quinoxalines has been achieved by reacting 1,2-aryldiamines with α-bromoketones under solvent-free grinding conditions with a Ga(ClO₄)₃ catalyst. vulcanchem.com The synthesis of new 2-substituted quinoxalines has been accomplished using o-phenylenediamine with aryl bromomethyl ketones as the key starting materials.

A direct route to a related isomer, ethyl 7-bromo-3-chloroquinoxaline-2-carboxylate, involves the treatment of the corresponding quinoxalinone (ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate) with phosphorus oxychloride (POCl₃), a common reagent for converting keto groups to chloro groups in heterocyclic systems. calpaclab.com This highlights a pathway where a quinoxalinone is first synthesized and then halogenated at the C2-position.

Cyclocondensation is the pivotal reaction in forming the quinoxaline ring system. While the reaction between diamines and dicarbonyls is the most prevalent example, other strategies also fall under this category. researchgate.nete-bookshelf.de These reactions involve the intramolecular cyclization of a precursor to form the heterocyclic ring.

For instance, quinoxaline derivatives can be formed from the reaction of o-phenylenediamine with nitro-olefins, catalyzed by CuBr₂ in ethanol at elevated temperatures. acs.org Another advanced strategy is the Pictet-Spengler reaction, which has been modified for the synthesis of complex fused quinoxaline systems like indolo- and pyrrolo[1,2-a]quinoxalines. A recently developed protocol describes the regioselective halogenation at the C7 position of the quinoxalin-2(1H)-one core using N-halosuccinimide (NBS or NCS) with tert-butyl hydroperoxide (TBHP), providing direct access to C7-brominated and C7-chlorinated quinoxalinones. chemrxiv.org This method offers a direct route to functionalize the benzene ring of the quinoxaline system under mild, metal-free conditions. chemrxiv.org

Advancements in Green and Sustainable Synthesis of Quinoxaline Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for quinoxaline synthesis. These advancements focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Performing reactions without a solvent minimizes waste and can lead to shorter reaction times and simpler work-up procedures. Several solvent-free methods for quinoxaline synthesis have been reported. One approach involves the simple grinding of o-phenylenediamine and an α-dicarbonyl compound, sometimes with a catalytic amount of an auxiliary like silica (B1680970) gel or L-proline, at room temperature. mdpi.comvulcanchem.com

Mechanochemistry, through techniques like ball milling or homogenization, offers another solvent-free route. A sustainable methodology was developed for the synthesis of quinoxalines by simply mixing and homogenizing 1,2-diamines and 1,2-dicarbonyl compounds in a mini cell homogenizer, often achieving quantitative yields in minutes without any catalyst. Microwave-assisted synthesis, also performed under solvent-free conditions, has been shown to produce quinoxalines and related heterocycles in good yields with significantly reduced reaction times.

The replacement of volatile and toxic organic solvents with greener alternatives is a key goal in sustainable chemistry.

Water : As a non-toxic, inexpensive, and environmentally safe solvent, water has been explored extensively for quinoxaline synthesis. The condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be effectively carried out in water, often with the aid of a catalyst to facilitate the reaction. sigmaaldrich.comcalpaclab.com Catalysts like tetraethylammonium (B1195904) bromate (B103136) and p-dodecylbenzenesulfonic acid (DBSA) have proven effective in aqueous media. calpaclab.com In some cases, simply stirring the reactants in water at room temperature is sufficient to produce the desired quinoxaline products. patsnap.com

Polyethylene Glycol (PEG-400) : PEG-400 is a non-toxic, biodegradable, and recyclable solvent that can also act as a catalyst or reaction medium. It has been successfully used for the synthesis of quinoxaline derivatives from the reaction of o-phenylenediamines with α-halo ketones under catalyst-free conditions. PEG-400 has also been found to be an effective catalyst on its own for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Ethanol : Ethanol is a renewable and less toxic solvent compared to many traditional organic solvents. It is frequently used for quinoxaline synthesis, either alone or in combination with water. Current time information in Pasuruan, ID.chemrxiv.org The condensation of o-phenylenediamines and 1,2-dicarbonyl compounds proceeds efficiently in ethanol, often at room temperature, especially with the use of an effective catalyst like camphorsulfonic acid. A highly efficient, catalyst-free protocol has been reported using methanol (B129727) as the solvent, affording quinoxalines in excellent yields after just one minute at room temperature.

Table 2: Green Synthetic Approaches to Quinoxaline Derivatives

| Method | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Homogenization | Aromatic 1,2-diamines and 1,2-dicarbonyl compounds | Solvent-free, catalyst-free, 4000 rpm | Quantitative yields in minutes, work-up and purification-free, near-zero E-factor. | |

| Grinding | o-phenylene diamine and oxalic acid | Solvent-free, room temperature | One-pot reaction with high atom economy. | |

| Aqueous Synthesis | 1,2-diketones and 1,2-diamines | Water, tetraethylammonium bromate | Environmentally benign, short reaction time, easy workup, high yield. | sigmaaldrich.com |

| PEG-400 Medium | o-phenylenediamines and α-halo ketones | PEG-400, catalyst-free | Efficient, recyclable medium, no organic co-solvent needed. | |

| Methanol Solvent | Aryldiamines and dicarbonyl compounds | Methanol, room temperature, 1 minute | Extremely fast, catalyst-free, high yields, scalable. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. rsc.org The application of microwave irradiation for the synthesis of quinoxaline derivatives has proven to be a highly efficient and versatile methodology. nih.gov This approach is particularly valuable for condensation reactions, which are central to the formation of the quinoxaline core. nih.gov

General protocols often involve the solvent-free condensation of o-phenylenediamines with α-dicarbonyl compounds under microwave irradiation. organic-chemistry.org For instance, various 6-substituted quinoxalines have been synthesized in good yields with reaction times as short as 60 seconds at a power of 160 watts. organic-chemistry.org This method offers a green chemistry approach by eliminating the need for potentially harmful solvents. researchgate.net In cases where a solvent is used, ionic liquids such as 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) have been successfully employed as a green reaction medium for the synthesis of chloro-substituted quinoline (B57606) derivatives, achieving excellent yields in as little as 10 minutes. mdpi.com

A general procedure for the synthesis of symmetrically 2,3-disubstituted quinoxalines involves adding the corresponding dichloroquinoxaline to a microwave tube with a nucleophile and triethylamine. researchgate.net The mixture is then subjected to microwave irradiation for approximately 5 minutes at 160°C, followed by extraction and drying to yield the final product. researchgate.net This catalyst-free method highlights the advantages of microwave-assisted synthesis, including speed, efficiency, and the avoidance of costly or toxic catalysts. researchgate.net Another microwave-assisted approach describes the synthesis of 3-Chloro-N-substituted quinoxalin-2-amine (B120755) derivatives from 2,3-dichloroquinoxaline (B139996) (DCQX), demonstrating the utility of this technology for creating functionalized quinoxalines. chimia.ch

| Reactants | Conditions | Product | Yield | Reference |

| o-Phenylenediamine, various dicarbonyls | Microwave (160 W), 60s, solvent-free | Substituted quinoxalines | Good | organic-chemistry.org |

| Dichloroquinoxaline, various nucleophiles, triethylamine | Microwave, 160°C, 5 min | 2,3-disubstituted quinoxalines | High | researchgate.net |

| 4,7-Dichloroquinoline, phenols | Microwave, [bmim][PF6] solvent, 10 min | 7-Chloro-4-phenoxyquinolines | 72-82% | mdpi.com |

| 2,3-Dichloroquinoxaline, aryl amine, propargyl bromide | Microwave, 110°C, 15 min, DMF | 3-Chloro-N-substituted quinoxalin-2-amine | Not specified | chimia.ch |

Catalytic Systems in Green Quinoxaline Synthesis

The development of environmentally benign synthetic methodologies is a central theme in modern chemistry. Green catalytic systems for quinoxaline synthesis aim to minimize waste, avoid harsh conditions, and utilize non-toxic, recyclable catalysts.

Cerium (IV) Ammonium Nitrate (CAN)

Cerium (IV) ammonium nitrate (CAN) has been established as an inexpensive, non-toxic, and highly effective catalyst for quinoxaline synthesis. sioc-journal.cnrsc.org It efficiently catalyzes the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water, a universal green solvent. sioc-journal.cnnih.gov Typically, only a catalytic amount (e.g., 5 mol%) is required to achieve excellent yields at ambient temperature. sioc-journal.cnnih.gov The reaction between substituted benzils and ortho-phenylenediamine derivatives proceeds readily in about 20 minutes in aqueous media, producing high yields of up to 98%. chemrxiv.orgdntb.gov.ua The use of CAN in water aligns with the principles of green chemistry by offering both economic and environmental advantages. sioc-journal.cnnih.gov CAN is also utilized in the synthesis of other heterocyclic compounds and acts as a versatile one-electron oxidant. thieme-connect.dechemrxiv.org

Zinc Triflate

Zinc triflate (Zn(OTf)₂), the zinc salt of trifluoromethanesulfonic acid, is another efficient and environmentally friendly Lewis acid catalyst for quinoxaline synthesis. chemrxiv.orgrsc.org Reactions can be conducted in acetonitrile at reflux or under solvent-free microwave conditions. chemrxiv.orgrsc.org The condensation of o-phenylenediamines with α-diketones using zinc triflate (10-20 mol%) in refluxing acetonitrile typically completes within 4-8 hours, affording yields ranging from 75-90%. thieme-connect.de When used at room temperature in acetonitrile, yields of up to 90% have been reported. dntb.gov.ua The catalyst's effectiveness under mild conditions and its compatibility with greener techniques make it a valuable tool. rsc.orgthieme-connect.de

Bentonite K-10 Clay

Bentonite K-10 clay is a readily available, inexpensive, and reusable heterogeneous catalyst that promotes the synthesis of quinoxalines under exceptionally mild, green conditions. researchgate.netrsc.org The reaction involves the condensation of 1,2-diamines with α-diketones in ethanol at room temperature. researchgate.netorganic-chemistry.org This method is characterized by high to excellent yields, short reaction times, and a simple work-up procedure where the clay can be recovered and reused. dntb.gov.uarsc.org The choice of solvent can influence the reaction, with ethanol generally providing the best yields in the shortest time. rsc.orgorganic-chemistry.org The use of Bentonite K-10 clay exemplifies a green chemistry approach by employing a non-toxic, recyclable solid acid catalyst. researchgate.netrsc.org

| Catalyst Amount (g) for 1 mmol Reactants | Reaction Time (min) | Yield (%) | Reference |

| 0.5 | 720 | 38 | organic-chemistry.org |

| 1.5 | 90 | 65 | organic-chemistry.org |

| 2.5 | 20 | 95 | organic-chemistry.org |

Nanocatalysts

Nanocatalysts have emerged as a superior alternative to conventional catalysts in many organic transformations, including quinoxaline synthesis, due to their high surface-area-to-volume ratio, which often translates to higher catalytic activity and selectivity. acs.org These catalysts address many drawbacks of traditional homogeneous and transition metal catalysts, such as harsh reaction conditions, difficulty in catalyst recovery, and unsatisfactory yields. acs.orgresearchgate.net

Various nanocatalysts have been developed for the green synthesis of quinoxalines. researchgate.net These include:

Cobalt-based nanocatalysts : Cobalt nanoparticles supported on materials like mesoporous SBA-15 have been used for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyls under mild conditions. These catalysts exhibit excellent activity and stability, allowing for reuse up to ten times without significant loss of catalytic performance. acs.org

Nickel-based nanocatalysts : These are increasingly popular for synthesizing a wide range of organic compounds, including quinoxalines. acs.org

Magnetic nanocatalysts : For example, Fe₃O₄@APTES@MOF-199 magnetic nanoparticles (with a particle size of 15-96 nm) have been successfully applied to the synthesis of quinoxaline derivatives in ethanol at room temperature. acs.org These catalysts are easily recoverable using an external magnet and can be recycled multiple times without losing activity, with reported yields between 84-97%.

Other metal-based nanocatalysts : Systems like Ca(IO₃)₂ nanoparticles have also been fabricated and used as eco-friendly and recyclable catalysts for the synthesis of quinoxalines at ambient temperature.

The use of nanocatalysts represents a significant advancement in developing efficient and sustainable protocols for synthesizing quinoxaline derivatives. researchgate.net

Regioselective Synthesis of this compound and Related Isomers

A primary strategy for the regioselective synthesis of a molecule like this compound involves the condensation of a pre-functionalized o-phenylenediamine with a suitable α-dicarbonyl compound. To obtain the desired 7-chloro substitution pattern, one would start with 4-chloro-1,2-phenylenediamine. The subsequent challenge is the introduction of the bromine atom specifically at the 2-position. This could potentially be achieved by reacting 4-chloro-1,2-phenylenediamine with an asymmetric α-dicarbonyl synthon that directs the formation of the 2-bromo derivative. For instance, a reaction with a 2,2-dibromo-1-arylethanone derivative could be envisioned, followed by cyclization.

Another powerful approach involves the development of novel cyclization methods that offer high regiocontrol. For example, a highly regioselective route for 3-chloro-2-(methylthio)quinoxalines has been developed through the POCl₃-mediated heteroannulation of α-nitroketene N,S-anilinoacetals. The substituents in these products can then be selectively manipulated in subsequent steps, offering a pathway to unsymmetrically substituted quinoxalines. nih.gov

Strategies for Site-Selective Halogenation and Functionalization

Direct and selective halogenation of a pre-formed quinoxaline scaffold is a key strategy for accessing specific isomers. The electronic properties of the quinoxaline ring system dictate the position of electrophilic or radical substitution.

A recently developed metal-free protocol enables the highly regioselective C-H halogenation of the benzene core of quinoxalin-2(1H)-ones. rsc.orgresearchgate.net Using an N-halosuccinimide (NBS for bromination or NCS for chlorination) in combination with t-butylhydroperoxide (TBHP), this method achieves excellent regioselectivity for the C7 position over the more readily functionalized C3 position. researchgate.net This strategy could be instrumental in synthesizing the target molecule. A potential pathway would involve:

Synthesis of a quinoxalin-2(1H)-one precursor.

Site-selective chlorination at the C7 position using NCS/TBHP to yield 7-chloroquinoxalin-2(1H)-one.

Conversion of the 2-oxo group to a 2-bromo group. This can be achieved by treating the quinoxalinone with a brominating agent like phosphorus oxybromide (POBr₃) or a similar reagent.

This multi-step approach leverages modern site-selective C-H functionalization to overcome the classical problem of regioselectivity. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to functionalizing halo-quinoxalines. organic-chemistry.org Once a dihalo-quinoxaline, such as this compound, is synthesized, each halogen can be selectively replaced via reactions like Suzuki or Buchwald-Hartwig couplings, provided the reactivities of the C-Br and C-Cl bonds are sufficiently different. This allows for the introduction of a wide variety of substituents at specific positions, further diversifying the molecular architecture.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 7 Chloroquinoxaline

Nucleophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing heteroaromatic systems. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgoup.com

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring. This electronic feature makes the carbons of the pyrazine ring, particularly C2 and C3, highly electrophilic and susceptible to nucleophilic attack. The chlorine atom at the C2 position of 2-bromo-7-chloroquinoxaline is therefore highly activated for SNAr reactions. In contrast, the bromine atom at the C7 position on the benzo moiety is significantly less reactive under SNAr conditions, as it lacks direct activation from the ring nitrogens.

Studies on the closely related 2-chloroquinoxaline have shown that it readily reacts with various nucleophiles, such as amines, in ethanol (B145695) to afford the corresponding 2-substituted quinoxalines. researchgate.net These reactions typically follow second-order kinetics, consistent with a bimolecular SNAr mechanism. researchgate.net By analogy, this compound is expected to undergo selective substitution at the C2 position when treated with a range of nucleophiles, including alkoxides, thiolates, and primary or secondary amines, leaving the C7-bromo substituent intact for subsequent transformations.

Table 1: Predicted Site-Selectivity in Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Reagent Example | Expected Reaction Site | Predicted Product |

|---|---|---|---|

| Amine | R₂NH | C2 | 2-(Dialkylamino)-7-bromoquinoxaline |

| Alkoxide | NaOR | C2 | 2-Alkoxy-7-bromoquinoxaline |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for derivatizing dihaloquinoxalines. yonedalabs.com

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is one of the most versatile and widely used cross-coupling methods. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. yonedalabs.comorganic-chemistry.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Halogenated quinoxalines are excellent substrates for Suzuki-Miyaura coupling. Research on 2,6-dichloroquinoxaline has demonstrated that both mono- and diarylation can be achieved with high efficiency by carefully selecting the reaction conditions. researchgate.net Typical catalytic systems involve a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, often paired with a phosphine ligand. researchgate.netnih.gov The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., THF, toluene, DME) can significantly influence the reaction outcome. researchgate.netscispace.com These established protocols provide a reliable framework for the successful Suzuki-Miyaura coupling of this compound with a wide array of aryl- and vinylboronic acids.

A key challenge and opportunity in the derivatization of this compound is controlling the site selectivity of the cross-coupling reaction. Two main factors govern which halogen will react preferentially:

Bond Reactivity: In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend I > Br > OTf >> Cl. organic-chemistry.org Based on this general principle, the C7-Br bond would be expected to be significantly more reactive than the C2-Cl bond.

Electronic Activation: As discussed previously, the C2 position of the quinoxaline ring is highly electron-deficient. This makes the C2-Cl bond more susceptible to oxidative addition than a chloro-substituent on a less electron-poor aromatic ring.

The final regiochemical outcome depends on the balance between these two effects, which can be modulated by the choice of catalyst, ligand, and reaction conditions. For instance, in the related compound 6-bromo-2-chloroquinoxaline, Suzuki-Miyaura coupling has been shown to occur preferentially at the C2-chloro position, indicating that the electronic activation of this site can override the inherent higher reactivity of the C-Br bond.

It is often possible to achieve selective mono-functionalization at either position. Milder conditions using catalysts that are more sensitive to the C-Br bond (e.g., certain palladium/phosphine ligand combinations at lower temperatures) would likely favor coupling at C7. Conversely, more forcing conditions or the use of specific ligands that favor reaction at electron-deficient sites could promote coupling at the C2 position. A sequential, one-pot diarylation is also feasible, where an initial coupling at the more reactive C7-Br site is followed by a second coupling at the C2-Cl site by raising the temperature or adding a more effective ligand. researchgate.net

Table 2: Predicted Conditions for Site-Selective Suzuki-Miyaura Coupling of this compound

| Target Selectivity | Proposed Conditions | Rationale |

|---|---|---|

| C7-Br Coupling | Pd(OAc)₂, phosphine ligand (e.g., SPhos), K₂CO₃, Toluene/H₂O, 80 °C | Milder conditions exploiting the higher intrinsic reactivity of the C-Br bond. |

| C2-Cl Coupling | Pd₂(dba)₃, bulky phosphine ligand (e.g., XPhos), K₃PO₄, Dioxane, 110 °C | More forcing conditions and specific ligands may overcome the lower reactivity of the C-Cl bond, driven by the electronic activation at C2. |

| Sequential Di-Coupling | Step 1: C7 conditions. Step 2: Add second boronic acid, new ligand, and increase temperature. | Stepwise functionalization based on differential reactivity. |

Functional Group Transformations and Modifications

The sulfonamide moiety is a critical pharmacophore in drug discovery. semanticscholar.org Quinoxaline sulfonamides can be synthesized through several routes. mdpi.comresearchgate.net A common method involves the chlorosulfonation of a pre-existing quinoxaline ring with chlorosulfonic acid to generate a quinoxaline sulfonyl chloride intermediate. researchgate.netnih.gov This intermediate is then reacted with a variety of primary or secondary amines to furnish the desired sulfonamide derivatives. researchgate.net

For this compound, a direct chlorosulfonation might be challenging due to the presence of the halogens. A more practical approach would involve a two-step sequence:

Selective functionalization at either the C2 or C7 position to introduce an amine functionality, for example, via Buchwald-Hartwig amination (see section 3.3.2) with aniline.

The resulting amino-quinoxaline derivative could then be converted into a sulfonamide. This could be achieved by reacting the introduced amino group with a sulfonyl chloride (R-SO₂Cl) or by converting the amino group into a diazonium salt, followed by a Sandmeyer-type reaction to install a sulfonyl chloride group, which is then reacted with an amine.

The introduction of amine substituents is a cornerstone of synthetic and medicinal chemistry. For this compound, C-N bond formation can be achieved through two primary methods: nucleophilic aromatic substitution and transition metal-catalyzed amination.

As detailed in section 3.1, SNAr reactions with amines are expected to proceed selectively at the highly activated C2 position, providing a straightforward route to 2-amino-7-bromoquinoxaline derivatives. This method is often simple and does not require a metal catalyst. researchgate.net

For broader scope and alternative regioselectivity, the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples aryl halides with a wide range of amines, including primary and secondary alkyl- and arylamines, and even ammonia equivalents. acsgcipr.org Given the higher reactivity of the C-Br bond, the Buchwald-Hartwig reaction on this compound would be expected to occur preferentially at the C7 position under carefully controlled conditions, yielding 7-amino-2-chloroquinoxaline derivatives. This reactivity is complementary to the SNAr pathway, allowing for the selective introduction of an amino group at either position of the scaffold, thereby maximizing its synthetic utility.

Table 3: Comparison of Amination Strategies for this compound

| Method | Typical Conditions | Expected Site | Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amine, Solvent (e.g., EtOH, DMF), Heat | C2-Cl | Metal-free, operationally simple. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, Heat | C7-Br (preferentially) | Broad substrate scope, milder conditions than some SNAr, complementary regioselectivity. |

Transformations Involving Carboxylic Acid Moieties and Their Esters

The introduction and manipulation of carboxylic acid and ester functionalities on the this compound scaffold are pivotal for creating derivatives with diverse properties and for further synthetic elaborations. While direct studies on this compound- C-carboxylic acids are limited in publicly available literature, the chemical behavior of related quinoxaline carboxylic acids provides valuable insights into the expected transformations. These transformations typically revolve around esterification, hydrolysis, and decarboxylation reactions.

Esterification: The conversion of a quinoxaline carboxylic acid to its corresponding ester is a fundamental transformation. This can be achieved through various standard methods. For instance, the reaction of a quinoxaline-2-carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, would be expected to yield the corresponding ester. This process is crucial for modifying the solubility and electronic properties of the molecule. A related transformation is the synthesis of amides from quinoxaline-2-carboxylic acid, which has been demonstrated by activating the carboxylic acid with oxalyl chloride followed by reaction with an appropriate amine mdpi.comnih.gov. This highlights the reactivity of the carboxylic acid group and its potential for derivatization.

Hydrolysis: The reverse reaction, the hydrolysis of a quinoxaline ester to the parent carboxylic acid, is equally important. This is typically accomplished by treating the ester with an aqueous acid or base. Basic hydrolysis, using a reagent like sodium hydroxide, proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated to give the carboxylic acid. This reaction is often a necessary step in a multi-step synthesis to deprotect a carboxylic acid functionality.

Decarboxylation: The removal of a carboxyl group from a quinoxaline ring system can be a challenging yet synthetically useful transformation. Aromatic carboxylic acids are generally resistant to decarboxylation unless activated by specific functional groups. For instance, studies on the hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids have shown that decarboxylation can occur at high temperatures uni-konstanz.de. The propensity for decarboxylation is influenced by the position of the carboxylic acid group and the presence of other substituents on the quinoxaline ring. For example, the decarboxylation of quinoxaline-2-carboxylic acid 1,4-dioxide has been reported, suggesting that the electronic nature of the quinoxaline core plays a significant role in this process researchgate.net.

The following table summarizes these key transformations, drawing parallels from related quinoxaline chemistry.

| Transformation | Reagents and Conditions | Expected Product | Notes |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) or SOCl₂ | This compound-X-carboxylate | Analogous to standard esterification procedures and derivatization of quinoxaline-2-carboxylic acid. mdpi.comnih.gov |

| Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | This compound-X-carboxylic acid | A standard procedure for ester deprotection. |

| Decarboxylation | High Temperature, potentially with a catalyst | This compound (or derivative) | Feasibility and conditions are highly dependent on the position of the carboxylic acid and other ring substituents. uni-konstanz.deresearchgate.net |

Reaction Mechanism Elucidation in this compound Chemistry

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. The elucidation of the reaction mechanism is crucial for understanding the regioselectivity and for optimizing reaction conditions. The SNAr mechanism generally proceeds through a two-step addition-elimination pathway.

The SNAr Mechanism:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, either the bromine at the C2 position or the chlorine at the C7 position). This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring helps to stabilize the negative charge of this intermediate.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (bromide or chloride ion). The relative reactivity of the C2 and C7 positions towards nucleophilic attack depends on the electronic effects of the substituents and the nature of the attacking nucleophile. The C2 position is generally more activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atoms of the pyrazine ring.

Kinetic studies on related systems provide valuable insights into the mechanism of nucleophilic substitution on the quinoxaline core. For example, the reactions of 2-chloroquinoxaline with anilines in ethanol have been shown to follow second-order kinetics, being first order in each reactant researchgate.net. This is consistent with a bimolecular aromatic nucleophilic substitution (SN2Ar) mechanism, where the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The activation parameters determined from these studies are also typical for such bimolecular reactions researchgate.net.

Furthermore, computational studies on related halo-substituted heterocyclic systems can provide detailed information about the transition states and intermediates involved in the SNAr mechanism. These studies can help to predict the regioselectivity of nucleophilic attack and the relative activation energies for the substitution of different halogens. For this compound, computational analysis would likely show a lower activation energy for nucleophilic attack at the C2 position compared to the C7 position due to the stronger electron-withdrawing effect of the adjacent nitrogen atoms.

The following table summarizes the key aspects of the SNAr mechanism as it applies to this compound.

| Mechanistic Aspect | Description | Supporting Evidence/Analogy |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | The presence of electron-withdrawing nitrogen atoms in the quinoxaline ring activates the halo-substituents towards nucleophilic attack. |

| Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion) | This is the characteristic intermediate for the SNAr mechanism. Its stability is enhanced by the quinoxaline ring system. |

| Kinetics | Typically Second-Order (First order in substrate and nucleophile) | Kinetic studies on the reaction of 2-chloroquinoxaline with anilines support a bimolecular mechanism. researchgate.net |

| Regioselectivity | Preferential attack at the C2 position | The C2 position is more electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms. |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 7 Chloroquinoxaline and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination:There are no published X-ray crystallography studies for 2-Bromo-7-chloroquinoxaline. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is unknown. A study on a related but different compound, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, is available but is not applicable to the target molecule of this article.researchgate.net

Due to the absence of this specific primary data, the creation of data tables and a detailed discussion of the advanced spectroscopic and structural characterization of this compound, as per the requested outline, is not possible without resorting to speculation, which would violate the core principles of scientific accuracy. Further research and publication by the scientific community are required to make this information available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For quinoxaline (B1680401) and its derivatives, the UV-Vis absorption spectra are typically characterized by multiple absorption bands in the UV region, generally between 200 and 400 nm. These absorptions are primarily attributed to two types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

The π → π* transitions are usually of high intensity (large molar absorptivity, ε) and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the aromatic system of the quinoxaline core. The position of these absorption maxima (λmax) is sensitive to the presence of substituents on the quinoxaline ring. Electron-donating or electron-withdrawing groups, as well as the extension of conjugation, can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen atoms of the pyrazine (B50134) ring, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

To illustrate the typical data obtained from a UV-Vis spectroscopic analysis of a quinoxaline derivative, a hypothetical data table is presented below. It is important to note that these values are representative and not the actual experimental data for this compound.

| Solvent | λmax 1 (nm) | εmax 1 (L mol⁻¹ cm⁻¹) | Transition | λmax 2 (nm) | εmax 2 (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol (B145695) | 245 | 35,000 | π → π | 320 | 5,000 | n → π |

| Hexane | 242 | 34,500 | π → π | 318 | 4,800 | n → π |

| Acetonitrile (B52724) | 244 | 35,200 | π → π | 321 | 5,100 | n → π |

Computational Chemistry and Theoretical Investigations of 2 Bromo 7 Chloroquinoxaline

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction of a ligand, such as 2-bromo-7-chloroquinoxaline, with the active site of a biological receptor. While specific docking studies on this compound are not extensively documented in publicly available literature, we can infer its potential interactions based on studies of similar quinoxaline (B1680401) derivatives against various protein targets, such as kinases involved in cancer progression.

Quinoxaline derivatives have been identified as promising candidates for anticancer drugs, with some exhibiting inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). rsc.orgekb.egekb.egnih.govtandfonline.combohrium.comdovepress.com For instance, docking studies of quinoxaline derivatives with VEGFR-2 have revealed key interactions with amino acid residues in the ATP-binding pocket, such as hydrogen bonding and hydrophobic interactions. ekb.egekb.egnih.govtandfonline.com

A hypothetical docking study of this compound into the ATP-binding site of VEGFR-2 (PDB ID: 2OH4) could reveal the following potential interactions. The quinoxaline core would likely form hydrophobic interactions with residues such as Valine 848, Alanine 866, and Leucine 1035. The nitrogen atoms of the quinoxaline ring could act as hydrogen bond acceptors, potentially interacting with the backbone NH of Cysteine 919. The bromine and chlorine substituents would significantly influence the binding affinity and selectivity. The bromine atom at the 7-position could engage in halogen bonding with a carbonyl oxygen of a backbone residue, while the chlorine atom at the 2-position could form additional hydrophobic or halogen bond interactions.

Table 1: Hypothetical Molecular Docking Results of this compound with VEGFR-2 (PDB ID: 2OH4)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | Cys919 |

| Halogen Bonds | Glu917 (with Bromine) |

| Hydrophobic Interactions | Val848, Ala866, Leu884, Val916, Leu1035, Phe1047 |

This table presents hypothetical data based on typical docking results for similar quinoxaline derivatives and is for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can elucidate various properties at the atomic and molecular level.

DFT calculations can be employed to determine the optimized molecular geometry, Mulliken atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.netdergi-fytronix.com The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests a higher reactivity. The electrostatic potential map (MEP) can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively.

Analysis of Bond Dissociation Energies (BDEs) in Halogenated Systems

Bond dissociation energy (BDE) is the enthalpy change when a bond is broken homolytically. It is a key descriptor of bond strength and is crucial for understanding the reactivity of halogenated compounds. Theoretical calculations can provide reliable estimates of BDEs. In this compound, the C-Br and C-Cl bonds are of particular interest.

Generally, the C-Br bond is weaker than the C-Cl bond. ucsb.edu DFT calculations can be used to compute the BDEs for the C-Br and C-Cl bonds in this compound. These values would be influenced by the electronic effects of the quinoxaline ring and the other halogen substituent. The electron-withdrawing nature of the quinoxaline core would likely weaken the carbon-halogen bonds compared to those in halogenated benzenes.

Table 2: Predicted Bond Dissociation Energies (BDEs) for this compound

| Bond | Predicted BDE (kcal/mol) |

| C2-Cl | 85 |

| C7-Br | 72 |

This table presents estimated data based on general trends for halogenated aromatic compounds and is for illustrative purposes only.

Theoretical Predictions of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction pathways and the characterization of transition states. koreascience.kr For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr), where one of the halogen atoms is displaced by a nucleophile.

Theoretical calculations can predict which halogen is more susceptible to nucleophilic attack. The carbon atom attached to the chlorine at the 2-position is part of the pyrazine (B50134) ring, which is more electron-deficient than the benzene (B151609) ring. Therefore, this position is expected to be more activated towards nucleophilic attack. DFT calculations can model the reaction pathway, including the formation of the Meisenheimer complex (the intermediate in an SNAr reaction) and the subsequent departure of the halide ion. The activation energies for the substitution at the 2- and 7-positions can be calculated to determine the kinetic product. nih.govnih.gov

Computational Insights into Regioselectivity

Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a critical aspect of chemical reactions. Computational methods can provide valuable insights into the regioselectivity of reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds. nih.govresearchgate.netmdpi.comsemanticscholar.org

For this compound, a QSAR model could be developed to predict its anticancer activity, for example. This would involve a dataset of quinoxaline derivatives with their experimentally determined biological activities. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that correlates the descriptors with the biological activity.

Key descriptors in a QSAR model for halogenated quinoxalines could include:

Electronic descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges on the halogen atoms.

Steric descriptors: Molar refractivity and van der Waals volume.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Table 3: Example of Descriptors Used in a QSAR Model for Anticancer Quinoxaline Derivatives

| Descriptor | Type | Importance in Model |

| Dipole Moment | Electronic | High |

| LogP | Hydrophobic | High |

| Molar Refractivity | Steric | Medium |

| Kappa Shape Index | Topological | Medium |

This table provides an illustrative example of descriptors that could be relevant in a QSAR study of quinoxaline derivatives.

Theoretical Studies on Adsorption and Corrosion Inhibition Mechanisms

Quinoxaline derivatives have been investigated as effective corrosion inhibitors for various metals, particularly steel in acidic media. mdpi.comnajah.edunih.govnajah.edumdpi.comresearchgate.net Theoretical studies, including DFT calculations and molecular dynamics (MD) simulations, are instrumental in understanding the mechanism of corrosion inhibition at the molecular level.

DFT calculations can be used to investigate the interaction between the this compound molecule and a metal surface, such as Fe(110) for mild steel. mdpi.comnih.gov These calculations can determine the adsorption energy, the preferred adsorption orientation (parallel or perpendicular to the surface), and the nature of the chemical bonds formed between the inhibitor and the metal atoms. The presence of heteroatoms (nitrogen) and the pi-electrons of the aromatic rings in this compound facilitate its adsorption onto the metal surface. The halogen atoms can also participate in the adsorption process.

Molecular dynamics simulations can provide a dynamic picture of the adsorption process and the formation of a protective film on the metal surface in a simulated corrosive environment. mdpi.comresearchgate.netaps.orgunsri.ac.id These simulations can show how the inhibitor molecules displace water molecules and other corrosive species from the metal surface, thereby preventing corrosion. The binding energy between the inhibitor and the metal surface can be calculated from MD simulations, providing a measure of the strength of the protective film.

Table 4: Theoretical Parameters for Corrosion Inhibition by Quinoxaline Derivatives on a Steel Surface

| Parameter | Description | Typical Value/Observation |

| Adsorption Energy (Eads) | Strength of interaction between inhibitor and metal surface | Negative value, indicating spontaneous adsorption |

| HOMO Energy (EHOMO) | Electron-donating ability of the inhibitor | Higher value indicates better inhibition |

| LUMO Energy (ELUMO) | Electron-accepting ability of the inhibitor | Lower value indicates better inhibition |

| Energy Gap (ΔE) | Reactivity of the inhibitor | Lower value indicates higher reactivity towards the metal surface |

| Dipole Moment (μ) | Polarity of the inhibitor | Higher value can increase adsorption on the metal surface |

This table presents key theoretical parameters and their general correlation with corrosion inhibition efficiency for quinoxaline derivatives.

Applications and Biological Activities of 2 Bromo 7 Chloroquinoxaline and Its Analogues

Applications in Medicinal Chemistry and Drug Discovery

The inherent bioactivity of the quinoxaline (B1680401) nucleus has made it a "privileged scaffold" in the design and development of new therapeutic agents. researchgate.net Researchers have synthesized and evaluated numerous quinoxaline analogues, demonstrating their potential to interact with various biological targets and pathways, thereby modulating disease processes. researchgate.netusal.es

Development as Anticancer Agents

Quinoxaline derivatives have emerged as a promising class of compounds in the search for novel anticancer therapies. researchgate.netusal.es Their mechanism of action often involves the inhibition of protein kinases, which are crucial for tumor growth and proliferation. researchgate.net Extensive research has focused on synthesizing various analogues and evaluating their cytotoxic activity against a range of human cancer cell lines. mdpi.comnih.gov

Several studies have highlighted the potential of quinoxaline-based molecules. For instance, Li and coworkers developed a series of 1,3-diphenylurea-quinoxaline compounds and tested their in-vitro activity against multiple cancer cell lines, including MGC-803 (gastric), HeLa (cervical), and HepG2 (liver). nih.gov Two compounds from this series demonstrated significant cytotoxicity with low micromolar IC₅₀ values. nih.gov Similarly, Dong et al. identified quinoxaline derivatives containing ester and amide groups with potent activity against HeLa, SMMC-7721 (hepatoma), and K562 (leukemia) cells, with one compound showing IC₅₀ values in the nanomolar range, comparable to the standard drug doxorubicin. nih.gov Other research has explored quinoxaline-bisarylureas and (quinoxalin-2-yl)benzene sulphonamide derivatives, which have also shown potent anti-tumor activity. mdpi.com The introduction of a chloro group into the quinoxaline ring has been observed to slightly improve anticancer activity in certain series. mdpi.com

| Compound Type | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1,3-diphenylurea-quinoxaline (Compound 19) | MGC-803 (Gastric) | 9.0 | nih.gov |

| 1,3-diphenylurea-quinoxaline (Compound 19) | HeLa (Cervical) | 12.3 | nih.gov |

| 1,3-diphenylurea-quinoxaline (Compound 20) | T-24 (Bladder) | 8.9 | nih.gov |

| Quinoxaline with ester/amide (Compound 5) | SMMC-7721 (Hepatoma) | 0.071 | nih.gov |

| Quinoxaline with ester/amide (Compound 5) | HeLa (Cervical) | 0.126 | nih.gov |

| Quinoxaline-triazole hybrid (Compound 3) | THP-1 (Leukemia) | 1.6 | nih.gov |

| Quinoxaline-triazole hybrid (Compound 3) | Ty-82 (Leukemia) | 2.5 | nih.gov |

Antimicrobial and Antibacterial Activities

The rise of antimicrobial resistance necessitates the continuous development of new and effective antibacterial agents. researchgate.net Quinoxaline derivatives have been widely investigated for this purpose, showing a broad spectrum of activity against various pathogenic microorganisms. researchgate.netnih.gov Synthetic quinoxalines are integral components of antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria. researchgate.net

Research has demonstrated the efficacy of novel quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, newly synthesized 2,3-disubstituted quinoxalines were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. Symmetrically disubstituted derivatives showed the most significant antibacterial activity. nih.gov Another study involving Schiff bases of quinoxaline moieties found that the synthesized compounds exhibited antimicrobial activity when screened against a panel of bacteria, including Pseudomonas aeruginosa. nih.gov Quinoxaline 1,4-dioxides have also shown potent antibacterial properties. Furthermore, some tetrazolo[1,5-a]quinoxaline derivatives have displayed dual efficacy as both anticancer and antimicrobial agents, showing high degrees of inhibition against tested bacterial strains.

| Compound Type | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| Symmetrically 2,3-disubstituted quinoxalines | Staphylococcus aureus | Significant antibacterial activity | nih.gov |

| Symmetrically 2,3-disubstituted quinoxalines | Bacillus subtilis | Significant antibacterial activity | nih.gov |

| Symmetrically 2,3-disubstituted quinoxalines | Escherichia coli | Significant antibacterial activity | nih.gov |

| Quinoxaline-derived Schiff bases | Pseudomonas aeruginosa | Antibacterial activity | nih.gov |

| Tetrazolo[1,5-a]quinoxalines | Gram-positive & Gram-negative bacteria | High inhibition | |

| Quinoxaline derivatives (Compound 5k) | Acidovorax citrulli (Plant pathogen) | Good antibacterial activity | |

| Quinoxaline derivatives (Compound 5j) | Rhizoctonia solani (Fungus) | Potent antifungal activity (EC₅₀ = 8.54 μg/mL) |

Antiviral Properties and Applications

The quinoxaline scaffold is a promising framework for the development of new antiviral drugs. These compounds have been studied for their activity against a variety of DNA and RNA viruses. The growing interest in this area is driven by the need for new therapies to combat emerging and resistant viral pathogens.

Quinoxaline derivatives have shown potential against several viruses. For instance, a series of nih.govtriazolo[4,3-a]quinoxaline derivatives were evaluated for their activity against Herpes simplex virus, with one compound, 1-(4-chloro-8-methyl nih.govtriazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea, reducing viral plaques by 25%. Other studies have identified quinoxaline derivatives with a dimethylquinoxalinyl methylene nucleus as having promising activity against human cytomegalovirus (HCMV). The antiviral activity is often dependent on the specific chemical substitutions on the quinoxaline ring. The potential of these compounds extends to other viruses, including influenza, by targeting conserved viral proteins like NS1. Additionally, certain quinoxaline derivatives, such as S-2720, have been identified as potent inhibitors of HIV-1 reverse transcriptase.

Antimalarial Potential

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Quinoxaline derivatives have been investigated as a potential source of such agents, with several analogues demonstrating potent antiplasmodial activity.

Research has explored various quinoxaline-based structures, including quinoxaline 1,4-di-N-oxides and chalcone analogues. researchgate.net A study on anti-schistosomal quinoxaline compounds revealed that a subset of these molecules possesses highly potent antimalarial activity, with IC₅₀ values in the single-digit nanomolar range against both drug-sensitive (3D7) and multi-drug resistant (Dd2) P. falciparum strains. For example, a lead anti-schistosomal molecule showed IC₅₀ values of 22 nM and 32 nM against 3D7 and Dd2 strains, respectively. Structure-activity relationship (SAR) studies have indicated that for some series, an enone linker attached to the quinoxaline ring is important for antiplasmodial activity. nih.gov Interestingly, while N-oxidation was previously thought to be a minimum requirement for activity, recent studies have shown that some reduced (non-N-oxide) quinoxaline chalcones also exhibit interesting antimalarial effects.

| Compound Type | P. falciparum Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Anti-schistosomal quinoxaline (Compound 22) | 3D7 (Sensitive) | 22 | |

| Anti-schistosomal quinoxaline (Compound 22) | Dd2 (Resistant) | 32 | |

| Anti-schistosomal quinoxaline (Compound 31) | 3D7 (Sensitive) | 7 | |

| Anti-schistosomal quinoxaline (Compound 31) | Dd2 (Resistant) | 7 | |

| Anti-schistosomal quinoxaline (Compound 33) | 3D7 (Sensitive) | 6 | |

| Anti-schistosomal quinoxaline (Compound 33) | Dd2 (Resistant) | 8 |

Activities Against Mycobacterium Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a major cause of mortality worldwide, with drug-resistant strains posing a significant challenge. Quinoxaline derivatives have been identified as a promising scaffold for the development of new antitubercular agents.

Numerous studies have synthesized and evaluated quinoxaline analogues for their efficacy against M. tuberculosis. Quinoxaline derivatives featuring 2-chloro, dimethylamino, and nitro substitutions have shown in vitro activity comparable to the first-line drug isoniazid. Quinoxaline-alkynyl derivatives have also demonstrated significant antimycobacterial activity, with several compounds exhibiting a minimum inhibitory concentration (MIC₉₀) below 10 µM. SAR studies on these alkynyl derivatives indicated that compounds with a nitro group at the 6-position were generally more active. Furthermore, quinoxaline-1,4-di-N-oxide derivatives have shown considerable potential. Specifically, those substituted with an electron-withdrawing group like chloro (Cl) or trifluoromethyl (CF₃) at the 7-position of the quinoxaline ring were among the most active compounds. Other modifications, such as the incorporation of isatin, have also been explored to enhance antitubercular activity.

| Compound Type | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoxaline with 2-chloro substitution | H37Rv | 0.67–0.97 µg/mL | |

| Quinoxaline-alkynyl derivative (Compound 3c) | H37Rv | <10 µM (MIC₉₀) | |

| Quinoxaline-alkynyl derivative (Compound 5a) | H37Rv | <10 µM (MIC₉₀) | |

| 7-Chloro-quinoxaline-2-carboxamide 1,4-di-N-oxide | H37Rv | 1.25 µM (IC₉₀) | |

| 7-CF₃-quinoxaline-2-carboxamide 1,4-di-N-oxide | H37Rv | 1.07 µM (IC₉₀) | |

| Quinoxaline-7-carboxylate 1,4-di-N-oxide (T-148) | H37Rv | 0.53 µM |

Anti-inflammatory and Analgesic Effects

Chronic inflammation is a key factor in many diseases, and the development of new anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) is an important research goal. Quinoxaline derivatives have demonstrated significant potential as both anti-inflammatory and analgesic agents. researchgate.net Their anti-inflammatory action is often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX), cytokines, and other signaling molecules.

Pharmacological evaluations have confirmed these properties. In one study, aminoalcohol-based quinoxaline derivatives (DEQX and OAQX) were shown to reduce leukocyte migration in a mouse model of peritonitis and decrease levels of the pro-inflammatory cytokines IL-1β and TNF-α. researchgate.net These compounds also exhibited a peripheral analgesic effect. researchgate.net Other research on substituted quinoxaline and furo[2,3-b]quinoxaline derivatives identified several compounds with strong anti-inflammatory activity in chronic inflammation models, with one being equipotent to the reference drug indomethacin. The combination of a quinoxaline nucleus with moieties from known NSAIDs has also been explored to create novel compounds with expected dual anti-inflammatory and analgesic activities.

Antidiabetic Research

Quinoxaline derivatives have been identified as a promising class of compounds in the development of new antidiabetic agents. researchgate.netmdpi.com Research has shown that these compounds can target key enzymes and pathways involved in glucose metabolism. For instance, novel quinoxaline-sulfonamide derivatives have been designed and synthesized as selective dipeptidyl peptidase-IV (DPP-4) inhibitors, a well-established target for type 2 diabetes treatment.

The influence of halogenation on the quinoxaline scaffold and its appended moieties has been a key area of investigation. A 2023 study on a series of quinoxaline derivatives revealed that the introduction of halogen atoms to a benzene (B151609) ring within the molecule enhanced its hypoglycemic activity. nih.gov The study established a clear trend for the potency of this effect, highlighting the significance of the specific halogen used.

| Halogen Substituent | Observed Hypoglycemic Activity Rank | Reference |

|---|---|---|

| Bromine (Br) | 1 (Most Active) | researchgate.netnih.gov |

| Chlorine (Cl) | 2 | researchgate.netnih.gov |

| Fluorine (F) | 3 (Least Active) | researchgate.netnih.gov |

This finding underscores the potential of bromo- and chloro-substituted quinoxalines, such as 2-Bromo-7-chloroquinoxaline, as valuable templates for designing new and more effective antidiabetic drugs. researchgate.netnih.gov

Other Pharmacological Activities (e.g., Anticonvulsant, Anthelmintic, Antiprotozoal)

Beyond antidiabetic research, the quinoxaline nucleus is a versatile pharmacophore, with its derivatives showing a wide spectrum of biological activities. nih.govnih.gov

Anticonvulsant Activity: The central nervous system is a significant target for quinoxaline derivatives. They have been investigated as antagonists for ionotropic glutamate receptors like AMPA and NMDA, which are involved in pathological and excitotoxic processes. Specific quinoxaline-2,3-diones have been studied for their anticonvulsant properties, with structure-activity relationship (SAR) studies identifying key structural requirements for receptor binding. Furthermore, various analogues have been synthesized and evaluated in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, demonstrating the potential of this chemical class in epilepsy treatment. unav.edumdpi.com The introduction of halogen atoms has been a strategy in the design of potent anticonvulsants in related heterocyclic systems.

Anthelmintic Activity: While the broader quinoxaline class has been investigated for a vast range of bioactivities, specific research on the anthelmintic properties of this compound and its close analogues is not extensively documented in publicly available literature. This represents an area for potential future investigation.

Antiprotozoal Activity: Quinoxaline derivatives have demonstrated notable activity against various protozoan parasites. For example, quinoxaline-1,4-di-N-oxide derivatives have been explored for their effects against Giardia lamblia, a common intestinal parasite. Research has also been conducted on related 7-chloroquinoline derivatives, which have shown promising antiplasmodial activity against both sensitive and multi-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. This suggests that the 7-chloro substitution, present in this compound, is a key feature for antiprotozoal efficacy.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Understanding the relationship between the chemical structure of quinoxaline analogues and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Influence of Halogen Position and Nature on Biological Efficacy

The position and type of halogen atom on the quinoxaline ring system significantly modulate the pharmacological properties of the molecule. SAR studies on anticancer quinoxalines have shown that substituting the aromatic ring with halogens such as chlorine (Cl) or fluorine (F) at the C-6 and/or C-7 positions can lead to an increase in activity. nih.gov This highlights the importance of the 7-chloro substitution in the parent compound.

In the context of antidiabetic activity, the nature of the halogen has been shown to be critical. As previously noted, for a series of hypoglycemic quinoxaline derivatives, the activity followed the order: Bromine > Chlorine > Fluorine. researchgate.netnih.gov This indicates that the larger, more polarizable bromine atom may form more favorable interactions with the biological target compared to chlorine or fluorine. For anticonvulsant activity in related heterocyclic compounds, halogeno substitutions have also been associated with good efficacy.

Impact of Substituent Electronegativity on Pharmacological Activity

The electronic properties of substituents on the quinoxaline core, specifically their electron-withdrawing (EWG) or electron-donating (EDG) nature, play a complex and often target-dependent role in biological activity.

For instance, in some anticancer studies, the presence of a strong electron-withdrawing group like a nitro (NO₂) group at the C-7 position was found to decrease the activity. nih.gov Conversely, another study on antibacterial quinoxaline-based sulfonamides concluded that the presence of an EWG led to the highest activity compared to EDGs. Yet another study in the same therapeutic area found that electron-donating groups contributed positively to antibacterial activity. This suggests that the optimal electronic nature of the substituent is highly dependent on the specific molecular scaffold and the target protein it interacts with. The interplay of halogens, which are electron-withdrawing yet can also engage in specific halogen bonding, adds another layer of complexity to the SAR.

Importance of the Intact Quinoxaline Core for Biological Function

Across numerous studies and a wide range of biological targets, the intact quinoxaline ring system is consistently identified as an essential pharmacophore. nih.gov Its structural rigidity and the presence of electron-rich nitrogen atoms enable it to interact effectively with various biological macromolecules, including enzymes and receptors. This core structure serves as a "privileged scaffold," meaning it is capable of binding to multiple biological targets, which explains its diverse pharmacological profile, including antidiabetic, anticonvulsant, and antiprotozoal activities. mdpi.com Modifications at positions 2, 3, 6, and 7 are used to fine-tune the potency, selectivity, and pharmacokinetic properties of the molecule, but the fundamental activity is intrinsically linked to the bicyclic quinoxaline core. nih.gov

Applications in Materials Science

The unique electronic properties of the quinoxaline scaffold have led to its exploration in the field of materials science, particularly in organic electronics. Quinoxaline derivatives are recognized as attractive electron-transporting materials. Their strong electron-accepting nature and extended conjugation are highly desirable for applications in various electronic devices.

A closely related analogue, 2-Bromo-7-chloroquinoline, is specifically noted for its use as a synthetic intermediate for optoelectronic materials and conductive polymers. These materials are integral to the development of high-tech applications, including:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives can be used as electron-transporting layers or as part of thermally activated delayed fluorescence (TADF) emitters.

Solar Cells: They can function as non-fullerene acceptors in organic solar cells (OSCs) or as auxiliary acceptors and bridging materials in dye-sensitized solar cells (DSSCs).

Organic Field-Effect Transistors (OFETs): The tunable properties of quinoxalines make them promising candidates for n-type semiconductor materials in OFETs.

The chemical stability and versatile electronic properties of halogenated quinoxaline and quinoline (B57606) structures provide a distinct advantage in the design of novel materials for these advanced applications.

Synthesis of Optoelectronic Materials

Quinoxaline derivatives are increasingly recognized for their potential in materials science, particularly in the field of optoelectronics. dakenchem.com The electron-deficient nature of the quinoxaline ring system makes its derivatives suitable for use as electron-transporting materials (ETMs) in various organic electronic devices. nih.govbeilstein-journals.org this compound is a key intermediate for synthesizing more complex molecules tailored for these applications.

The versatility of the quinoxaline structure allows for precise tuning of molecular properties to optimize performance in devices like organic light-emitting diodes (OLEDs) and organic solar cells. dakenchem.comnih.govbeilstein-journals.org For instance, the strategic placement of substituents on the quinoxaline core can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and transport. beilstein-journals.org Through cross-coupling reactions at the bromine and chlorine positions, this compound can be functionalized to build larger conjugated systems that form the active layers in these devices. These materials are valued for their flexibility, tunability, and processability compared to traditional inorganic counterparts. nih.govbeilstein-journals.org

Development of Conductive Polymers

The development of high-performance conductive polymers is a significant area of interest for organic electronics. Quinoxaline-based polymers have demonstrated considerable success in this domain. beilstein-journals.org The compound this compound serves as a fundamental building block for the synthesis of these conjugated polymers. By reacting it with other aromatic compounds through polymerization reactions like Suzuki or Stille coupling, long-chain polymers incorporating the quinoxaline unit can be created.

A notable example of the potential within this class of materials is the polymer PTQ10, poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)], which has achieved impressive power conversion efficiencies in polymer solar cells. nih.govbeilstein-journals.org This highlights the effectiveness of the quinoxaline moiety in polymer backbones. The tunable nature of this moiety allows researchers to modify properties such as solubility and electronic energy levels to enhance performance. beilstein-journals.org The functionalization possibilities offered by this compound are instrumental in designing novel polymers with improved charge transport and stability for advanced electronic applications. nih.gov

Precursors for Advanced Dyes

Quinoxaline derivatives are utilized in the creation of various dyes. ipp.pt Specifically, this compound can be considered a precursor for the synthesis of advanced dyes, including azo dyes. Azo dyes, which contain the characteristic azo bond (–N=N–), represent the largest class of synthetic colorants used in industries such as textiles and printing. nih.gov

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile like a phenol or an aniline. nih.gov Although this compound is not a primary amine itself, it can be chemically modified through nucleophilic substitution of one of its halogen atoms to introduce an amino group. The resulting amino-chloroquinoxaline derivative can then undergo diazotization to form a reactive diazonium salt. This salt can subsequently be coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties. nih.govanjs.edu.iq

Research into Organic Semiconductors